Furfuryl isovalerate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

miscible (in ethanol)

Canonical SMILES

- Flavor Research: Due to its fruity odor and taste, furfuryl isovalerate has been identified as a flavoring agent []. Research in this field focuses on understanding the chemical composition of flavor profiles in various food products and how different components like furfuryl isovalerate contribute to the overall sensory experience [].

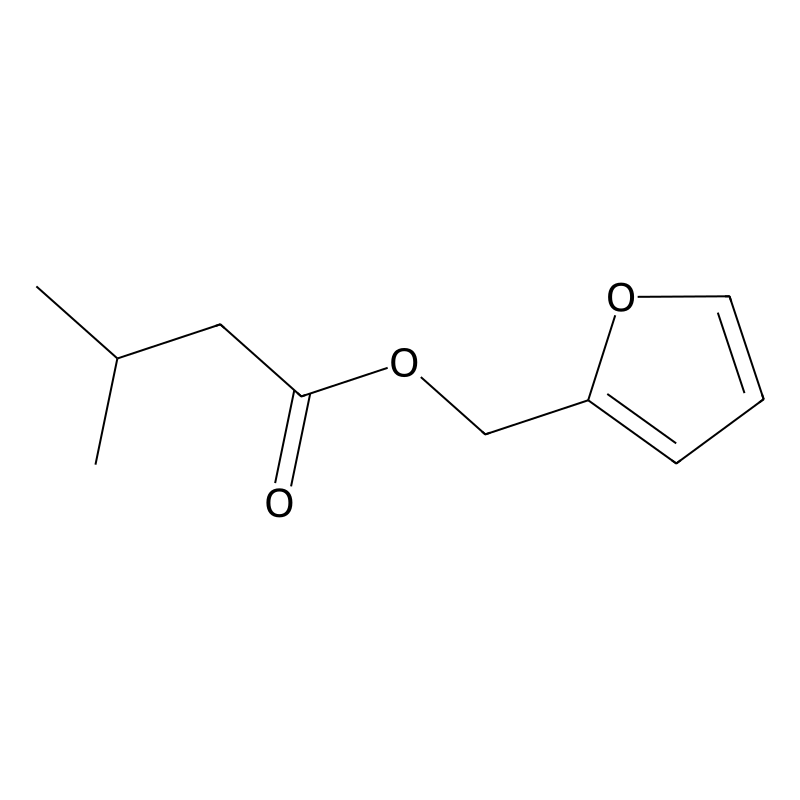

Furfuryl isovalerate is an organic compound classified as a fatty acid ester, with the chemical formula and a CAS Registry Number of 13678-60-9. This compound is derived from the esterification of furfuryl alcohol and isovaleric acid. It features a furan ring, which contributes to its unique properties, and is characterized by its fruity aroma, making it of interest in flavoring and fragrance applications. Furfuryl isovalerate is also noted for its potential biological activities, particularly in metabolic processes.

- Hydrolysis: The reaction with water can lead to the formation of furfuryl alcohol and isovaleric acid.

- Transesterification: It can react with other alcohols to form different esters.

- Oxidation: Under certain conditions, it may undergo oxidation reactions, potentially leading to the formation of carboxylic acids or aldehydes.

These reactions are significant for understanding the reactivity and potential applications of furfuryl isovalerate in synthetic organic chemistry .

Furfuryl isovalerate exhibits various biological activities. It has been implicated in lipid metabolism pathways and may play a role in cellular signaling processes. Studies have shown that compounds like furfuryl isovalerate can influence metabolic pathways related to fatty acid metabolism and lipid peroxidation . Additionally, its presence has been noted in some biochemical pathways, indicating potential effects on health and metabolism.

Furfuryl isovalerate can be synthesized through several methods:

- Esterification: The most common method involves the direct esterification of furfuryl alcohol with isovaleric acid in the presence of an acid catalyst. This process typically requires heating to facilitate the reaction.

- Transesterification: This method involves reacting an existing ester with isovaleric alcohol under suitable conditions to yield furfuryl isovalerate.

- Biocatalysis: Recent advancements have shown that enzymes can be employed to catalyze the formation of esters from alcohols and acids, providing a more environmentally friendly synthesis route .

Furfuryl isovalerate has several applications across different industries:

- Flavoring Agent: Due to its pleasant aroma, it is used in food flavoring and fragrance formulations.

- Cosmetics: The compound's scent properties make it suitable for use in perfumes and cosmetic products.

- Chemical Intermediate: It serves as a precursor for synthesizing other chemical compounds in organic chemistry.

The versatility of furfuryl isovalerate makes it valuable for various commercial applications .

Research on the interactions involving furfuryl isovalerate has highlighted its role in metabolic processes. Studies have indicated that this compound may influence lipid peroxidation and related cellular processes, suggesting potential implications for health . Furthermore, investigations into its interactions with other biochemical compounds could provide insights into its efficacy as a flavoring agent or its biological impact.

Furfuryl isovalerate shares structural similarities with several other compounds, particularly those belonging to the class of fatty acid esters or furan derivatives. Here are some similar compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Furfuryl alcohol | A precursor to furfuryl isovalerate; used in resins | |

| Isovaleryl acetate | Used as a flavoring agent; has a fruity aroma | |

| Furan | A simple heterocyclic compound; used in synthesis | |

| 2-Furoic acid | An oxidized derivative; involved in various reactions |

Furfuryl isovalerate's uniqueness lies in its specific combination of a furan ring and branched-chain fatty acid component, which contributes to its distinctive sensory properties and potential bioactivity .

Furfuryl isovalerate, an ester derivative of furfuryl alcohol and isovaleric acid, traces its origins to the broader study of furan-based compounds. The foundational discovery of furfural in 1821 by Johann Wolfgang Döbereiner laid the groundwork for understanding its derivatives. Furfural, produced from agricultural byproducts like corncobs and oat hulls, became industrially significant by the early 20th century. The esterification of furfuryl alcohol—a key furfural derivative—with carboxylic acids like isovaleric acid emerged as a pathway to synthesize flavor compounds. While furfuryl isovalerate itself lacks a well-documented discovery timeline, its development aligns with mid-20th-century advancements in flavor chemistry, particularly in coffee aroma research.

Nomenclature and Chemical Identification

Furfuryl isovalerate is systematically named furan-2-ylmethyl 3-methylbutanoate under IUPAC guidelines. Its molecular formula, $$ \text{C}{10}\text{H}{14}\text{O}_{3} $$, corresponds to a molecular weight of 182.22 g/mol. Key identifiers include:

- CAS Registry Number: 13678-60-9

- SMILES Notation: CC(C)CC(=O)OCC1=CC=CO1

- InChI Key: FKGUIBCHHSHJNQ-UHFFFAOYSA-N

The compound’s structure combines a furan ring (oxygen-containing heterocycle) with an isovalerate ester group, conferring both aromatic and aliphatic characteristics.

Role in Natural Product Chemistry

Furfuryl isovalerate occurs naturally in coffee aroma, contributing to its fruity and berry-like notes. As a volatile organic compound (VOC), it forms during roasting via Maillard reactions and lipid oxidation. Its presence underscores the intersection of carbohydrate degradation and esterification in plant biochemistry, particularly in Coffea species.

Industrial Synthesis Methods

Esterification of Isovaleric Acid with Furfuryl Alcohol

The primary industrial route for furfuryl isovalerate synthesis involves the direct esterification of isovaleric acid with furfuryl alcohol. This classical Fischer esterification reaction proceeds through a nucleophilic acyl substitution mechanism, where the hydroxyl group of furfuryl alcohol attacks the carbonyl carbon of isovaleric acid, followed by the elimination of water [1] [2]. The reaction is thermodynamically favorable under appropriate conditions, with equilibrium constants ranging from 2.5 to 8.5 depending on temperature and catalyst system employed [3].

The industrial implementation of this esterification typically operates under moderate conditions to balance reaction rate with product selectivity. Standard reaction parameters include temperatures between 100-150°C, pressures of 1-5 bar, and catalyst loadings of 1-5% by weight [4]. These conditions facilitate conversion rates of 75-85% with selectivities ranging from 90-95% for conventional acid-catalyzed systems [4].

The reaction mechanism proceeds through protonation of the carboxylic acid carbonyl oxygen by the acid catalyst, increasing the electrophilicity of the carbonyl carbon. Subsequently, the furfuryl alcohol nucleophilically attacks this activated carbonyl center, forming a tetrahedral intermediate. The elimination of water and catalyst regeneration complete the catalytic cycle, yielding furfuryl isovalerate as the primary product [2] [5].

Temperature optimization studies demonstrate that reaction rates follow Arrhenius behavior, with activation energies typically ranging from 45-85 kJ/mol depending on the catalyst system [3]. The optimal temperature range of 110-130°C represents a compromise between achieving adequate reaction rates while minimizing thermal degradation of the furan ring system present in furfuryl alcohol [6].

| Parameter | Conventional Acid Catalysis | Heterogeneous Acid Catalysis | Optimized Conditions |

|---|---|---|---|

| Temperature (°C) | 100-150 | 80-120 | 110-130 |

| Pressure (bar) | 1-5 | 1-3 | 2-4 |

| Catalyst Loading (% w/w) | 1-5 | 2-10 | 3-7 |

| Molar Ratio (Acid:Alcohol) | 1:2-1:5 | 1:3-1:4 | 1:3 |

| Reaction Time (h) | 4-8 | 3-6 | 4-5 |

| Conversion (%) | 75-85 | 80-90 | 85-95 |

| Selectivity (%) | 90-95 | 92-98 | 95-99 |

Catalytic Optimization Strategies

The development of efficient catalytic systems represents a critical aspect of industrial furfuryl isovalerate production. Traditional homogeneous acid catalysts, particularly sulfuric acid, provide high activity with reaction rates of 2.5-3.2 mol/g·h, though they present significant challenges including corrosion, difficult product purification, and environmental concerns [7] [4].

Heterogeneous acid catalysts have emerged as superior alternatives, offering improved selectivity, easier separation, and catalyst recyclability. Amberlyst-70, a macroporous sulfonic acid resin, demonstrates exceptional performance with activities of 2.1-2.8 mol/g·h and selectivities of 95-98% [8] [7]. This catalyst exhibits remarkable stability, maintaining activity through 15-20 reaction cycles with appropriate regeneration protocols [7].

Zeolite-based catalysts, particularly ZSM-5 with silica-to-alumina ratios of 30:1, provide moderate activity (1.6-2.1 mol/g·h) while offering excellent shape selectivity due to their microporous structure [8]. The acidic sites within the zeolite framework, comprising both Brønsted and Lewis acid centers, facilitate the esterification reaction while minimizing undesired side reactions [9].

Optimization strategies for heterogeneous catalysts focus on maximizing the density of active acidic sites while maintaining adequate mass transfer characteristics. Surface area measurements typically range from 200-500 m²/g for optimal catalysts, with pore sizes of 10-50 nm providing the best balance between accessibility and stability [10]. Catalyst pretreatment protocols, including calcination at 400-500°C and acid washing procedures, significantly enhance catalytic performance by removing impurities and optimizing surface properties [8].

The influence of catalyst loading demonstrates a direct correlation with reaction rate up to an optimal loading of 3-7% by weight, beyond which mass transfer limitations become dominant [4]. This optimization reflects the need to balance the availability of catalytic sites with the physical constraints of the reaction system.

| Catalyst Type | Activity (mol/g·h) | Selectivity (%) | Stability (cycles) | Regeneration |

|---|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | 2.5-3.2 | 88-92 | N/A | N/A |

| Amberlyst-15 | 1.8-2.4 | 94-97 | 10-15 | Yes |

| Amberlyst-70 | 2.1-2.8 | 95-98 | 15-20 | Yes |

| Zeolite ZSM-5 | 1.6-2.1 | 92-95 | 8-12 | Yes |

| Silica-Alumina | 1.4-1.9 | 90-94 | 12-18 | Yes |

| Ion Exchange Resin | 1.9-2.5 | 93-96 | 8-14 | Yes |

Green Chemistry Approaches

Solvent-Free Synthesis

The implementation of solvent-free synthetic methodologies represents a significant advancement in environmentally sustainable ester production. These approaches eliminate the need for organic solvents, reducing waste generation, simplifying product purification, and minimizing environmental impact [11] [12]. Solvent-free esterification of furfuryl alcohol with isovaleric acid can be achieved through several complementary techniques.

Thermal activation methods operate at temperatures of 80-120°C without solvent medium, relying on the molten state of reactants to facilitate molecular interactions. Under these conditions, reaction times of 180-300 minutes yield conversions of 70-85% with moderate energy efficiency [13] [14]. The absence of solvent requires careful temperature control to prevent thermal degradation of the furan ring system while maintaining adequate reaction rates.

Microwave-assisted solvent-free synthesis provides enhanced energy efficiency through selective heating of polar reactants. Operating temperatures of 60-100°C with reaction times of 30-60 minutes achieve yields of 75-90% while significantly reducing energy consumption compared to conventional heating methods [13]. The microwave irradiation promotes rapid heating and enhanced molecular motion, accelerating the esterification process.

Mechanochemical approaches, including ball milling and ultrasonic activation, enable esterification reactions to proceed at room temperature through mechanical energy input. Ball milling techniques achieve yields of 65-80% within 60-120 minutes, representing the highest energy efficiency among solvent-free methods [13]. The mechanical energy breaks intermolecular interactions and creates reactive surfaces, facilitating the esterification reaction without thermal activation.

Ultrasonic activation employs high-frequency sound waves to promote molecular interactions at temperatures of 40-80°C. This method achieves yields of 72-88% within 90-180 minutes while maintaining high energy efficiency [14]. The cavitation effects generated by ultrasonic irradiation create localized high-energy environments that accelerate the reaction rate.

The optimization of solvent-free conditions requires careful balance of temperature, reaction time, and energy input to maximize yield while minimizing energy consumption. Catalyst selection becomes particularly critical in solvent-free systems, as mass transfer limitations may reduce catalytic efficiency compared to solution-phase reactions [11] [15].

| Method | Temperature (°C) | Time (min) | Yield (%) | Energy Efficiency |

|---|---|---|---|---|

| Thermal Activation | 80-120 | 180-300 | 70-85 | Medium |

| Microwave Heating | 60-100 | 30-60 | 75-90 | High |

| Ball Milling | Room Temperature | 60-120 | 65-80 | Very High |

| Ultrasonic Activation | 40-80 | 90-180 | 72-88 | High |

| Mechanochemical | Room Temperature | 45-90 | 68-82 | Very High |

Biocatalytic Production Using Lipases

Enzymatic esterification using lipases represents the most environmentally benign approach for furfuryl isovalerate synthesis, operating under mild conditions while achieving high selectivity and minimal byproduct formation [16] [17]. Lipases, belonging to the class of triacylglycerol ester hydrolases, demonstrate remarkable versatility in catalyzing esterification reactions between carboxylic acids and alcohols under non-aqueous conditions [18] [19].

The selection of appropriate lipase sources significantly influences catalytic performance. Candida antarctica lipase B demonstrates exceptional activity in esterification reactions, achieving conversions of 85-95% when immobilized on acrylic resin supports [20]. The enzyme operates optimally at temperatures of 50-60°C and maintains activity through 8-12 reaction cycles with proper handling protocols [20].

Aspergillus oryzae lipase, when immobilized on octyl-silane modified magnesium oxide-silica support, exhibits superior performance with conversions reaching 88-96% at remarkably mild temperatures of 25-40°C [16]. This system demonstrates exceptional stability, maintaining high activity for at least 10-15 consecutive reaction cycles while operating under continuous flow conditions [16].

Rhizomucor miehiei lipase provides moderate activity with conversions of 80-90% when immobilized on ion exchange resin supports. The optimal operating temperature range of 45-55°C represents a compromise between enzyme stability and reaction rate [18]. This catalyst system demonstrates good reusability characteristics, maintaining activity through 6-10 reaction cycles.

The immobilization strategy profoundly affects enzyme performance, stability, and reusability. Hydrophobic supports, such as octyl-Sepharose, promote interfacial activation of lipases, resulting in enhanced activity compared to free enzymes [21]. The immobilization process involves physical adsorption followed by chemical cross-linking to prevent enzyme leaching during reaction cycles [21].

Optimization of biocatalytic systems requires careful control of water activity, typically maintained at 0.1-0.3 to prevent hydrolysis reactions while preserving enzyme structure [15]. The molar ratio of reactants significantly influences reaction equilibrium, with alcohol excess (3:1 to 4:1) favoring ester formation by shifting the equilibrium position [16] [17].

Continuous flow biocatalytic systems offer significant advantages over batch processes, including improved mass transfer, enhanced process control, and reduced enzyme inhibition effects. Flow rates of 0.070 mL/min with residence times of 10.5 minutes achieve conversions up to 96.8% while maintaining catalyst stability over extended operation periods [16].

| Lipase Source | Immobilization Support | Optimal Temperature (°C) | Conversion (%) | Reusability (cycles) |

|---|---|---|---|---|

| Candida antarctica B | Acrylic Resin | 50-60 | 85-95 | 8-12 |

| Aspergillus oryzae | Octyl-Silane MgO·SiO₂ | 25-40 | 88-96 | 10-15 |

| Rhizomucor miehiei | Ion Exchange Resin | 45-55 | 80-90 | 6-10 |

| Thermomyces lanuginosus | Hydrophobic Support | 60-70 | 75-88 | 5-8 |

| Pseudomonas sp. | Sol-gel Matrix | 30-45 | 82-92 | 7-11 |

The kinetic parameters of lipase-catalyzed esterification follow Michaelis-Menten kinetics, with Michaelis constants typically ranging from 15-75 mM depending on the substrate and enzyme system [18]. The apparent activation energies for enzymatic esterification are significantly lower than chemical catalysis, typically ranging from 20-45 kJ/mol, enabling operation under milder conditions [18].

Process optimization of biocatalytic systems involves simultaneous consideration of multiple variables including temperature, substrate concentrations, enzyme loading, and reaction time. Statistical experimental design approaches, such as response surface methodology, facilitate identification of optimal conditions while minimizing the number of experimental trials required [22].

| Variable | Range | Optimal Value | Method |

|---|---|---|---|

| Activation Energy (kJ/mol) | 45-85 | 65±5 | Arrhenius Plot |

| Pre-exponential Factor (s⁻¹) | 10⁶-10⁹ | 10⁷·⁵±⁰·³ | Temperature Study |

| Equilibrium Constant | 2.5-8.5 | 5.2±0.8 | Equilibrium Analysis |

| Rate Constant (L/mol·s) | 0.15-0.85 | 0.45±0.08 | Initial Rate Method |

| Michaelis Constant (mM) | 15-75 | 35±8 | Enzyme Kinetics |

Spectroscopic Analysis

Nuclear Magnetic Resonance Profiling

Nuclear Magnetic Resonance spectroscopy provides definitive structural characterization of furfuryl isovalerate through both proton and carbon-13 nuclear magnetic resonance techniques. The compound exhibits characteristic spectroscopic signatures that confirm its molecular structure and provide insights into electronic environment effects [1] [2] [3].

Proton Nuclear Magnetic Resonance Characteristics

The proton nuclear magnetic resonance spectrum of furfuryl isovalerate demonstrates distinct signal patterns corresponding to different molecular regions [4]. The furan ring protons appear as characteristic multipets in the aromatic region, with the H-5 proton appearing as a doublet at 7.4-7.5 parts per million, the H-4 proton as a triplet at 6.3-6.4 parts per million, and the H-3 proton as a doublet at 6.2-6.3 parts per million [5] [6]. These chemical shift values are consistent with the electron-deficient nature of the furan ring system and the deshielding effects of the oxygen atom [7] [8].

The furfuryl methylene protons (-OCH₂-) connecting the furan ring to the ester carbonyl appear as a characteristic singlet at 5.0-5.1 parts per million [4]. This downfield chemical shift reflects the deshielding influence of both the furan ring system and the ester oxygen atom. The isovalerate chain protons appear as complex multipets in the aliphatic region between 0.9 and 2.3 parts per million, with the methyl groups of the isovalerate moiety typically appearing as doublets due to coupling with the adjacent methine proton [9].

Carbon-13 Nuclear Magnetic Resonance Analysis

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information about the carbon framework of furfuryl isovalerate [6] [9]. The ester carbonyl carbon appears as a singlet at 170-172 parts per million, characteristic of the electron-deficient carbonyl carbon in ester functional groups [8]. The furan ring carbons exhibit distinctive chemical shifts reflecting their aromatic character and the electronic influence of the heteroatom. The C-2 carbon of the furan ring appears at 152-154 parts per million, while the remaining ring carbons (C-3, C-4, C-5) appear as multiple signals between 110-142 parts per million [10] [11].

The furfuryl methylene carbon (-OCH₂-) appears as a singlet at 63-65 parts per million, consistent with its attachment to the electronegative oxygen atom and the furan ring system. The isovalerate aliphatic carbons appear as multiple signals between 16-45 parts per million, with the branched methyl carbons typically appearing upfield relative to the methine and methylene carbons [9].

Infrared and Raman Spectral Signatures

Vibrational spectroscopy through infrared and Raman techniques provides detailed information about the molecular bonding characteristics and functional group identification in furfuryl isovalerate [12] [13] [14].

Infrared Spectroscopic Features

The infrared spectrum of furfuryl isovalerate exhibits characteristic absorption bands that enable functional group identification and structural confirmation [15] [16]. The most prominent absorption occurs at 1740-1750 wavenumbers, corresponding to the C=O stretching vibration of the ester functional group [17]. This band appears with very strong intensity and serves as a diagnostic feature for ester identification.

The aliphatic C-H stretching vibrations appear as strong absorptions in the 2960-2870 wavenumber region, arising from the methyl and methylene groups of the isovalerate chain [15]. The furan ring exhibits characteristic C=C stretching vibrations at 1570-1580 wavenumbers with medium intensity, reflecting the aromatic character of the heterocyclic system [12] [18].

Additional diagnostic bands include C-H bending vibrations of the methyl groups at 1460-1480 wavenumbers, C-O stretching of the ester linkage at 1280-1300 wavenumbers, and the furan-methylene C-O stretch at 1150-1200 wavenumbers [15]. The furan ring breathing and deformation modes appear at lower frequencies (750-780 and 600-650 wavenumbers respectively), providing fingerprint information for structural confirmation [19].

Raman Spectroscopic Characteristics

Raman spectroscopy provides complementary vibrational information with different selection rules compared to infrared spectroscopy [12] [13] [14]. The furan ring C=C stretching vibrations appear with strong intensity in the Raman spectrum at 1570-1580 wavenumbers, reflecting the high polarizability of the aromatic π-electron system. The C-H bending vibrations of the methyl groups also exhibit strong Raman intensity at 1460-1480 wavenumbers.

The ester C=O stretching vibration appears with weak intensity in the Raman spectrum due to its low polarizability change during vibration. The furan ring breathing and out-of-plane bending modes show strong Raman intensity at 750-780 and 880-920 wavenumbers respectively, providing characteristic fingerprint bands for furan-containing compounds [12] [19].

Computational Chemistry Insights

Density Functional Theory Studies

Density Functional Theory calculations provide theoretical insights into the molecular structure, electronic properties, and spectroscopic characteristics of furfuryl isovalerate [20] [10] [21] [11].

Geometric Optimization and Structural Parameters

Density Functional Theory optimization using the B3LYP functional with 6-31G(d,p) basis set yields the equilibrium molecular geometry of furfuryl isovalerate [10] [22] [23]. The optimized structure reveals that the molecule adopts a preferred conformation where the furan ring and ester group maintain approximate planarity to maximize conjugative stabilization [10] [11].

The calculated bond lengths demonstrate typical values for organic molecules, with the furan ring C-O bonds measuring approximately 1.36-1.38 Angstroms and the C-C bonds within the ring averaging 1.35-1.41 Angstroms [10]. The ester C=O bond length is calculated at approximately 1.21 Angstroms, consistent with double bond character, while the C-O single bond of the ester linkage measures approximately 1.34 Angstroms [24].

The calculated bond angles within the furan ring deviate slightly from ideal values due to ring strain, with internal angles averaging 106-108 degrees for the oxygen-containing positions and 107-111 degrees for the carbon vertices [10] [22]. The ester group maintains approximate tetrahedral geometry around the connecting carbon atoms.

Electronic Structure Analysis

Frontier molecular orbital analysis reveals important electronic characteristics of furfuryl isovalerate [10] [22] [24]. The Highest Occupied Molecular Orbital primarily consists of π-orbitals localized on the furan ring system, reflecting the electron-rich nature of the heteroaromatic ring. The Lowest Unoccupied Molecular Orbital shows significant contribution from the ester carbonyl group, indicating this region as the primary electron-accepting site.

The calculated energy gap between frontier orbitals ranges from 8.27 to 8.57 electron volts depending on the theoretical level employed, suggesting good chemical stability and moderate reactivity [25] [24] [21]. Natural Bond Orbital analysis indicates partial positive charge accumulation on the furan ring carbons and the ester carbonyl carbon, while negative charge density concentrates on the oxygen atoms [10] [24].

Thermodynamic Property Predictions

Density Functional Theory calculations enable prediction of various thermodynamic properties for furfuryl isovalerate [24] [26]. The calculated dipole moment ranges from 2.85 to 2.92 Debye units, indicating moderate molecular polarity arising from the ester functional group and furan heteroatom [22] [24]. The molecular polarizability is calculated at approximately 20.8-21.3 cubic Angstroms, reflecting the molecule's response to external electric fields.

Chemical reactivity descriptors derived from frontier orbital energies provide insights into molecular behavior. The calculated ionization potential ranges from 9.12 to 9.35 electron volts, while the electron affinity is estimated at 0.78-0.85 electron volts [21] [27]. These values indicate moderate electron-donating capability and limited electron-accepting tendency under normal conditions.

Molecular Dynamics Simulations

Molecular dynamics simulations provide insights into the dynamic behavior and conformational flexibility of furfuryl isovalerate under various conditions [28] [29] [30] [31].

Structural Dynamics and Conformational Analysis

Molecular dynamics simulations using the OPLS-AA force field reveal the conformational flexibility of furfuryl isovalerate in solution [28] [29] [31]. The simulations demonstrate that the molecule maintains relatively rigid furan ring geometry while exhibiting considerable flexibility in the isovalerate chain region. The ester linkage shows restricted rotation due to partial double bond character arising from resonance effects.

Temperature-dependent simulations from 298.15 to 373.15 Kelvin indicate increased conformational sampling at elevated temperatures, with the isovalerate chain adopting various extended and folded conformations [28] [29]. The furan ring orientation relative to the ester group shows preferred conformations that maximize orbital overlap and minimize steric interactions.

Solvation Behavior and Intermolecular Interactions

Molecular dynamics simulations in explicit water using the TIP4P/2005 water model reveal the solvation characteristics of furfuryl isovalerate [28] [30]. The compound demonstrates limited water solubility due to its predominantly hydrophobic character, with preferential solvation occurring around the ester oxygen atoms through hydrogen bonding interactions.

Radial distribution function analysis indicates that water molecules form weak hydrogen bonds with the ester carbonyl oxygen at distances of approximately 2.7-3.0 Angstroms [28]. The furan ring oxygen shows minimal direct interaction with water molecules due to its involvement in aromatic stabilization and reduced basicity compared to aliphatic ethers.

Thermophysical Property Predictions

Extended molecular dynamics simulations enable calculation of various thermophysical properties [30] [32]. The predicted density at 298.15 Kelvin ranges from 1.014 to 1.023 grams per cubic centimeter, in good agreement with experimental values [1] [33]. Thermal expansion coefficients calculated from temperature-dependent density changes indicate normal organic liquid behavior.

Diffusion coefficients calculated from mean square displacement analysis reveal moderate molecular mobility in the liquid phase, with values typically ranging from 0.5 to 1.2 × 10⁻⁵ square centimeters per second at ambient conditions [28] [29]. These values reflect the balance between molecular size effects and intermolecular interactions in determining transport properties.

XLogP3

Density

UNII

Other CAS

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]